molecular formula C3H7Br B125204 2-Bromopropane CAS No. 75-26-3

2-Bromopropane

Cat. No. B125204
CAS RN: 75-26-3
M. Wt: 122.99 g/mol
InChI Key: NAMYKGVDVNBCFQ-UHFFFAOYSA-N
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Description

2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide, is a halogenated hydrocarbon with the formula CH3CHBrCH3 . It is a colorless liquid used for introducing the isopropyl functional group in organic synthesis . It is sometimes used as an alternative to ozone-depleting cleaning solvents such as chlorofluorocarbons .


Synthesis Analysis

2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . It can also be synthesized from propanone through a three-step process .


Molecular Structure Analysis

The molecular formula of 2-Bromopropane is C3H7Br . The bromine atom is at the secondary position, which allows the molecule to undergo dehydrohalogenation easily .


Chemical Reactions Analysis

In elimination reactions, 2-bromopropane can react with hydroxide ions to form propene . This reaction involves heating 2-bromopropane under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol .


Physical And Chemical Properties Analysis

2-Bromopropane is a colorless liquid with a molar mass of 122.993 g/mol . It has a density of 1.31 g/mL, a melting point of -89.0 °C, and a boiling point of 59 to 61 °C .

Scientific Research Applications

Computational Chemistry Education

2-Bromopropane: is utilized in computational chemistry as a teaching tool to demonstrate the E2 elimination reaction, converting 2-Bromopropane to propene . This application is particularly valuable in undergraduate education, where students can employ computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to explore quantum chemistry principles and organic reaction mechanisms. The experiment enhances understanding of molecular orbitals, electron density, and reaction kinetics.

Molecular Toxicology

In the field of molecular toxicology , 2-Bromopropane has been studied for its hazardous apoptotic effects on the maturation of mouse oocytes, fertilization, and fetal development . Research has shown that 2-Bromopropane can induce a significant reduction in the rates of oocyte maturation and fertilization, as well as impair early embryonic development. This highlights the importance of understanding the toxicological impact of chemical compounds on reproductive health.

Organic Synthesis

2-Bromopropane serves as a general reagent in organic synthesis , particularly for introducing the isopropyl group . It’s a starting material in the synthesis of various complex molecules, including Buchwald ligands, lamellarin D, H, ningalin B, and dichroanal. Its role in forming carbon-carbon bonds is crucial for constructing complex organic structures.

Industrial Cleaning and Degreasing

As an industrial solvent , 2-Bromopropane is used for cleaning and degreasing in metal processing and finishing, electronics, aerospace, and aviation industries . Its effectiveness in dissolving organic materials makes it a valuable agent for maintaining equipment and preparing surfaces.

Alkylation Agent

In chemical research , 2-Bromopropane acts as an alkylating agent. It’s used to form alkylated amines and metallic compounds, which are essential in various chemical reactions and processes . This application is fundamental in the development of new chemical entities and materials.

Solvent for Specialized Applications

2-Bromopropane is also employed as a specialized solvent in the production of aerosols, textiles, adhesives, and inks . Its properties allow for effective dissolution of specific substances, making it a versatile solvent in various manufacturing processes.

Safety And Hazards

2-Bromopropane is a flammable liquid and vapor . It can burst violently or explode when heated due to excessive pressure build-up . Vapors may be ignited by a spark, a hot surface, or an ember, and may form explosive mixtures with air .

properties

IUPAC Name

2-bromopropane
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InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3
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InChI Key

NAMYKGVDVNBCFQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)Br
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Molecular Formula

C3H7Br
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DSSTOX Substance ID

DTXSID7030197
Record name 2-Bromopropane
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Molecular Weight

122.99 g/mol
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Physical Description

Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid.
Record name Propane, 2-bromo-
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Boiling Point

59-60 °C, 138 °F
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Flash Point

71.6 °F
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Solubility

Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C
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Density

1.31 at 20 °C/4 °C
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Vapor Density

4.27 (Air=1)
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Vapor Pressure

216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa
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Product Name

2-Bromopropane

Color/Form

Colorless liquid

CAS RN

75-26-3
Record name 2-Bromopropane
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Melting Point

-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F
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Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopropane
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2-Bromopropane
Reactant of Route 3
2-Bromopropane
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2-Bromopropane
Reactant of Route 5
2-Bromopropane
Reactant of Route 6
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2-Bromopropane

Q & A

Q1: What are the primary health concerns associated with 2-bromopropane (2-BP) exposure?

A: 2-BP exposure raises significant concerns for both reproductive and hematopoietic health. [, , ] Studies show links to oligospermia, azoospermia, and reduced sperm motility in men, and amenorrhea and ovarian failure in women. [, , , , , , , ] Hematopoietic effects include anemia and pancytopenia. [, , , ] Animal models have confirmed these findings, showing damage to testicular and ovarian function, as well as bone marrow suppression. [, , , , , , , ]

Q2: How does 2-BP affect male reproductive health at the cellular level?

A: Research suggests 2-BP primarily targets spermatogonia, leading to their degeneration. [, , ] This is further supported by the observation of decreased Sertoli cell indices (SCI) for spermatogonia in various stages of spermatogenesis. [] This damage to spermatogonia ultimately disrupts spermatogenesis, potentially leading to oligospermia or azoospermia. [, , , ]

Q3: Does 2-BP induce apoptosis in reproductive cells?

A: Yes, studies indicate 2-BP induces apoptosis in both male and female reproductive cells. [, , , ] In male rats, 2-BP exposure has been linked to increased apoptotic germ cells in the testes. [] In females, 2-BP has been shown to negatively impact oocyte maturation, fertilization rates, and early embryonic development, with evidence suggesting these effects are mediated by caspase-dependent apoptosis. []

Q4: Are the effects of 2-BP on female reproductive health limited to mature oocytes?

A: No, 2-BP affects various stages of female reproductive development. Studies show that it can disrupt ovarian cyclicity in rats, indicating broader effects beyond mature oocytes. [] This is supported by research showing that 2-BP exposure in mice can lead to decreased oocyte maturation both in vitro and in vivo, highlighting its potential to impact oocyte development before maturation. []

Q5: How does 2-BP exert its toxic effects on a molecular level?

A5: While the precise mechanisms remain under investigation, research suggests that 2-BP's toxicity involves several pathways.

  • DNA damage: 2-BP can cause depurination of DNA, leading to mutations and potentially contributing to its carcinogenicity. [, ]
  • Apoptosis: Studies in rat testicular cells show that 2-BP exposure leads to downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, ultimately triggering apoptosis. []
  • Fas signaling: Research suggests that 2-BP may also induce apoptosis via the Fas signaling pathway by increasing Fas receptor expression and later, Fas ligand expression, leading to cell death. []
  • Oxidative stress: In mouse embryonic stem cells, 2-BP has been shown to increase reactive oxygen species (ROS), disrupt mitochondrial membrane potential, and elevate cytoplasmic free calcium and nitric oxide (NO) levels, ultimately triggering apoptosis. []

Q6: What is the molecular formula and weight of 2-bromopropane?

A: The molecular formula of 2-bromopropane is C3H7Br, and its molecular weight is 122.99 g/mol. [, ]

Q7: Is there spectroscopic data available for 2-bromopropane?

A: Yes, infrared (IR) spectroscopic data for 2-bromopropane has been obtained and compared to computational predictions at various levels of theory (HF, MP2) with different basis sets. The C-Br stretching frequency is particularly sensitive to the inclusion of polarization functions in the basis set. []

Q8: Has the stability of 2-bromopropane been studied under different conditions?

A: While specific stability studies are limited within the provided research, neutron diffraction studies have investigated the structure of liquid deuterated 2-bromopropane at various temperatures. [] These studies provide insights into the structural changes occurring with temperature variations, indirectly offering some information related to its stability in liquid form.

Q9: What prompted the use of 2-bromopropane in various industrial applications?

A: 2-bromopropane was introduced as a substitute for chlorofluorocarbons (CFCs) and 1,1,1-trichloroethane due to their ozone-depleting properties. [] It found applications as a solvent and cleaning agent, particularly in the electronics industry. [, , ]

Q10: Are there safer alternatives to 2-BP?

A: The search for safer alternatives to 2-BP is ongoing. The provided research highlights the neurotoxic effects of 1-bromopropane, another proposed alternative to CFCs, indicating that it may not be a suitable replacement. [] Further research is crucial to identify and evaluate other potential alternatives with improved safety profiles.

Q11: What analytical techniques are used to quantify 2-BP in various matrices?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying 2-BP in samples. [, ] This method offers high sensitivity and selectivity, enabling the detection of 2-BP at trace levels in complex matrices like pharmaceutical preparations.

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